molecular formula C13H9F4NO2S B5772374 N-(2-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide

N-(2-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B5772374
M. Wt: 319.28 g/mol
InChI Key: GFQFFNGYQVJSII-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide is a chemical compound that features both fluorine and sulfonamide functional groups. The presence of these groups makes it a valuable compound in various fields, including pharmaceuticals and agrochemicals. The trifluoromethyl group is known for its ability to enhance the metabolic stability and lipophilicity of molecules, which can be beneficial in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of aromatic compounds, which can be achieved using reagents such as trifluoromethyl phenyl sulfone under visible light irradiation . Another approach involves the nucleophilic trifluoromethylation of N-sulfinylimines using fluoroform with an organic-superbase or an organometallic-base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, radical trifluoromethylation can yield trifluoromethylated aromatic compounds, while nucleophilic substitution can produce various sulfonamide derivatives.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the sulfonamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide is unique due to the combination of its trifluoromethyl and sulfonamide groups This combination provides a balance of stability, lipophilicity, and reactivity that is not commonly found in other compounds

Properties

IUPAC Name

N-(2-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4NO2S/c14-11-6-1-2-7-12(11)18-21(19,20)10-5-3-4-9(8-10)13(15,16)17/h1-8,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQFFNGYQVJSII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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